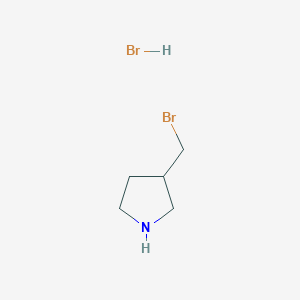

3-(Bromomethyl)pyrrolidine hydrobromide

Description

3-(Bromomethyl)pyrrolidine hydrobromide is a brominated pyrrolidine derivative characterized by a bromomethyl (-CH₂Br) substituent at the 3-position of the pyrrolidine ring and a hydrobromide (HBr) counterion. Pyrrolidine, a saturated five-membered heterocyclic amine, confers conformational flexibility and basicity to the molecule, while the bromomethyl group enhances its reactivity in nucleophilic substitutions or coupling reactions. The hydrobromide salt form improves solubility in polar solvents, making it advantageous in synthetic chemistry and pharmaceutical applications.

For example, 3-(bromomethyl)-5-methylpyridine hydrobromide is prepared from 5-methylnicotinic acid with a 65.9% yield, highlighting efficient bromination and salt-formation strategies .

Properties

IUPAC Name |

3-(bromomethyl)pyrrolidine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN.BrH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKYMUQUROQLEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)pyrrolidine hydrobromide typically involves the bromination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)pyrrolidine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds or other oxidized derivatives.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylpyrrolidine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed:

Substitution Reactions: Formation of various substituted pyrrolidine derivatives.

Oxidation Reactions: Formation of carbonyl compounds or other oxidized products.

Reduction Reactions: Formation of methylpyrrolidine derivatives.

Scientific Research Applications

3-(Bromomethyl)pyrrolidine hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)pyrrolidine hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This property makes it useful in the modification of biomolecules and the study of enzyme mechanisms .

Comparison with Similar Compounds

3-(Bromomethyl)pyridine Hydrobromide

- Core Structure : Pyridine (aromatic, planar) vs. pyrrolidine (saturated, flexible).

- Reactivity : Pyridine’s aromaticity reduces nucleophilicity compared to pyrrolidine’s secondary amine. The bromomethyl group in both compounds facilitates alkylation or cross-coupling reactions.

- Applications : Used as an intermediate in rupatadine synthesis (antihistamine) , whereas pyrrolidine derivatives are common in antimuscarinics (e.g., darifenacin hydrobromide) .

- Molecular Data: Property 3-(Bromomethyl)pyrrolidine Hydrobromide* 3-(Bromomethyl)pyridine Hydrobromide Molecular Formula C₅H₁₁Br₂N C₆H₇Br₂N Molecular Weight (g/mol) 252.93 252.93 Synthesis Yield Not reported 65.9%

3-Bromopyrrolidine Hydrobromide

- Substituent : Bromine atom (C-Br) at position 3 vs. bromomethyl (-CH₂Br).

- Reactivity : Direct C-Br bond is less reactive in alkylation but useful in elimination or substitution reactions. Bromomethyl derivatives are more versatile in forming carbon-carbon bonds.

- Molecular Formula : C₄H₉Br₂N (vs. C₅H₁₁Br₂N for the target compound) .

3-(4-Bromo-2,5-dimethoxyphenyl)pyrrolidine Hydrobromide

- Substituent : Bulky aryl group with bromine and methoxy groups.

- Applications : Investigated as a serotonin reuptake inhibitor (SSRI), emphasizing the pharmacological relevance of brominated pyrrolidines .

Counterion and Salt Effects

Hydrobromide salts (e.g., 3-((4-bromo-2-methylphenoxy)methyl)pyrrolidine hydrochloride ) are compared to hydrochloride salts:

- Solubility : Hydrobromides generally exhibit higher solubility in polar solvents than hydrochlorides.

- Stability : HBr may enhance stability in acidic conditions, critical for drug formulation .

Biological Activity

3-(Bromomethyl)pyrrolidine hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a bromomethyl group attached to a pyrrolidine ring. Its molecular formula is , and it exhibits properties typical of pyrrolidine derivatives, which are often explored for their biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can possess significant antimicrobial properties. For instance, the structural modifications in pyrrolidine can enhance its interaction with microbial targets, leading to increased efficacy against pathogens .

- Antileishmanial Properties : A study on pyrrolidine-based compounds demonstrated their effectiveness against Leishmania donovani, the causative agent of visceral leishmaniasis. Compounds were evaluated for their ability to inhibit the growth of promastigotes, with some showing IC50 values as low as 28.32 µM .

- Opioid Receptor Binding : Some derivatives have been assessed for their binding affinity to opioid receptors (KOR, MOR, DOR). The binding affinities were determined using competitive displacement assays, revealing potential therapeutic applications in pain management .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its stereochemistry and functional groups. The following table summarizes key findings from SAR studies:

| Compound | Target | IC50 (µM) | Binding Affinity (K_i) | Efficacy (%) |

|---|---|---|---|---|

| 1a | L. donovani promastigotes | 28.32 | N/A | N/A |

| 1e | L. donovani promastigotes | 56.64 | N/A | N/A |

| 1-[4-(Bromomethyl)phenyl]pyrrolidine hydrobromide | MOR | N/A | 5.0 | 75% |

Case Studies

- Antimicrobial Evaluation : A series of pyrrolidine derivatives were tested against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. Inhibition zones were measured, demonstrating significant antimicrobial activity compared to standard drugs .

- In Vitro Antileishmanial Activity : A focused study on pyrrolidine analogs highlighted their potential as antileishmanial agents. The evaluation included dose-dependent assays against Leishmania species, revealing promising candidates for further development .

- Opioid Receptor Studies : The binding affinity and efficacy of different pyrrolidine derivatives at opioid receptors were assessed using [^3H]-diprenorphine displacement assays. Results indicated varying degrees of potency, suggesting that structural modifications could enhance therapeutic effects in pain management .

Q & A

Q. Table 1: Common Analytical Techniques for Structural Validation

| Technique | Parameters | Application Example | Reference |

|---|---|---|---|

| ¹H NMR | δ 3.5–4.5 ppm (CH₂Br protons) | Confirm bromomethyl group position | |

| XRD | Unit cell dimensions, space group | Resolve crystal packing motifs | |

| Elemental Analysis | %C, %H, %N, %Br | Verify stoichiometry (C₆H₇Br₂N) |

Q. Table 2: Reaction Optimization Parameters

| Variable | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (bromination step) | Minimizes HBr gas release |

| Solvent | Dichloromethane (for extraction) | Enhances free base solubility |

| Catalyst | Pd(OH)₂/C (for carboxylation) | Prevents dimerization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.